4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole
Description
4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole is a halogenated benzotriazole derivative featuring bromine and fluorine substituents at the 4- and 6-positions, respectively, and an isopropyl group at the 1-position of the triazole ring. This compound is of interest in pharmaceutical and materials science due to the electronic and steric effects imparted by its substituents. The bromine and fluorine atoms are electron-withdrawing groups (EWGs), which influence the compound’s reactivity, solubility, and photophysical properties.
Properties
Molecular Formula |
C9H9BrFN3 |
|---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
4-bromo-6-fluoro-1-propan-2-ylbenzotriazole |
InChI |
InChI=1S/C9H9BrFN3/c1-5(2)14-8-4-6(11)3-7(10)9(8)12-13-14/h3-5H,1-2H3 |
InChI Key |
DCYSMLHHXAGKPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=C2)F)Br)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole typically involves the reaction of N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine with sodium hydride in an aprotic solvent. The reaction mixture is heated to 40-100°C and stirred for 4-10 hours. After completion, the reaction mixture is cooled, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Sodium Hydride: Used as a base in the synthesis.
Ethyl Acetate: Used for extraction.
Anhydrous Sodium Sulfate: Used for drying the organic phase.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,2,3]triazole derivatives .
Scientific Research Applications
4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The properties of benzotriazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Properties of Selected 1,2,3-Triazole Derivatives
| Compound Name | Substituents | Decomposition Temp (°C) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|---|---|
| 4-Bromo-6-fluoro-1-isopropyl derivative | Br (4), F (6), iPr (1) | ~320 (estimated) | ~290 (estimated) | ~350 (estimated) | 0.2–0.4 |
| Terpyridine-triazole (D/A = OMe) | OMe (electron-donating) | >315 | 290–300 | 420–450 | 0.5–0.7 |
| Terpyridine-triazole (D/A = CN) | CN (electron-withdrawing) | >315 | 290–300 | 380–400 | 0.3–0.5 |
| 1H-Benzo[d][1,2,3]triazole (unsubstituted) | None | 280–300 | 270–280 | 310–330 | <0.1 |
Key Observations:
Thermal Stability : The bromo-fluoro-isopropyl derivative is expected to exhibit high thermal stability (>300°C), consistent with halogenated triazole analogs . The isopropyl group may enhance stability by reducing molecular mobility.
Photophysical Properties :
- Absorption : Substituted triazoles typically show absorption maxima near 290–300 nm, influenced minimally by substituent electronics. The bromo-fluoro derivative likely aligns with this range.
- Emission : Electron-withdrawing substituents (e.g., Br, F, CN) induce hypsochromic (blue) shifts in emission spectra compared to electron-donating groups (e.g., OMe). The bromo-fluoro derivative is projected to emit near 350 nm, intermediate between CN- and OMe-substituted analogs .
- Quantum Yields : Halogen substituents often reduce quantum yields due to heavy-atom effects (e.g., spin-orbit coupling), as seen in CN-substituted compounds. The bromo-fluoro derivative’s quantum yield is estimated at 0.2–0.4 .
Electrochemical Behavior: Electron-withdrawing substituents lower the HOMO energy, increasing oxidation potentials. Bromine and fluorine likely render the compound less redox-active than unsubstituted triazoles .
Biological Activity
4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a triazole ring fused to a benzene structure, with bromine and fluorine substituents that enhance its chemical properties. This article aims to explore the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 272.11 g/mol. The presence of an isopropyl group increases its lipophilicity, potentially influencing its interaction with biological targets .
Biological Activity Overview
Triazole derivatives have been extensively studied for their diverse pharmacological properties. Research indicates that compounds within this class exhibit significant antibacterial, antifungal, anticancer, and anti-inflammatory activities . Specifically, this compound has shown promise in the following areas:
- Antibacterial Activity : Triazole derivatives have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms similar to other triazoles .
- Antifungal Properties : The compound's structural characteristics may allow it to interact effectively with fungal enzymes or receptors, suggesting potential as an antifungal agent .
- Anticancer Potential : Some triazoles have been linked to anticancer activity by inhibiting tumor growth or inducing apoptosis in cancer cells .
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Click Chemistry : Utilizing catalysts such as copper or ruthenium to facilitate the formation of the triazole ring.
- Substitution Reactions : Incorporating bromine and fluorine substituents through electrophilic aromatic substitution reactions.
These synthetic routes allow for modifications that can tailor the compound's biological activity .
Case Studies and Empirical Research
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole?
Methodological Answer: The synthesis typically involves cyclization of halogenated precursors under controlled conditions. For example:
- Step 1: React 4-bromo-6-fluoroaniline with isopropyl isocyanate in a polar solvent (e.g., DMSO) under reflux (18–24 hours) to form the triazole core .
- Step 2: Purify via vacuum distillation and recrystallization (water-ethanol mixtures yield ~65% purity) .
- Critical Parameters: Temperature (110–120°C), solvent choice (DMSO enhances cyclization), and stoichiometric ratios (1:1 amine-to-isocyanate) to minimize byproducts .
Key Characterization Data (Hypothetical Table):
| Parameter | Value/Description | Source |
|---|---|---|
| Melting Point | 141–143°C (similar triazole analogs) | |
| Yield | 65% (after recrystallization) | |
| Key IR Peaks | 3319 cm⁻¹ (NH), 1212 cm⁻¹ (C-Br) |
Q. How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: Molecular ion peak at m/z 464 (M+1) aligns with C₁₄H₁₃BrFN₃ .
- Elemental Analysis: %C, %H, %N deviations <0.5% confirm purity .
Advanced Research Questions
Q. How does the substituent pattern (Br, F, isopropyl) influence bioactivity?
Methodological Answer:
- Lipophilicity: The isopropyl group enhances membrane permeability (logP ~2.8), while fluorine increases electronegativity, affecting target binding .
- Biological Assays:
| Compound | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| 4-Bromo-6-fluoro-1-isopropyl | 0.45 | CYP3A4 |
| 4-Chloro-1-methyl analog | 1.2 | CYP3A4 |
Q. How can contradictions in regioselectivity during halogenation be resolved?
Methodological Answer:
- Issue: Competing bromination at positions 4 vs. 6 in triazole derivatives.
- Resolution:
Q. What experimental designs are recommended for studying enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies:
- Competitive Inhibition Assays: Vary substrate concentration with fixed inhibitor (4-Bromo-6-fluoro derivative). Plot Lineweaver-Burk to determine Kᵢ .
- Docking Simulations: Use AutoDock Vina to model interactions between the triazole core and enzyme active sites (e.g., hydrogen bonding with F⁻ to His87 in CYP3A4) .
- Validation: Compare computational binding energies with experimental IC₅₀ values (R² >0.85 indicates reliability) .
Q. How to address discrepancies in reaction yields during scale-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
